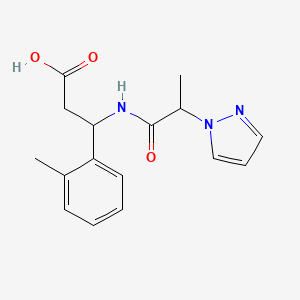![molecular formula C20H21N5O3 B6663581 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid](/img/structure/B6663581.png)
3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Acylation Reaction: The tetrazole derivative can then be acylated with 2-(2-methylphenyl)acetyl chloride to form the intermediate compound.
Amidation: The final step involves the amidation of the intermediate with 3-aminopropanoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl groups, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole derivatives.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-3-[[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]amino]propanoic acid
- 3-(2-Methylphenyl)-3-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid
Uniqueness
The unique combination of the tetrazole ring and the specific aromatic substituents in 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid may confer distinct bioactive properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-7-9-15(10-8-13)20-22-24-25(23-20)12-18(26)21-17(11-19(27)28)16-6-4-3-5-14(16)2/h3-10,17H,11-12H2,1-2H3,(H,21,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXVZSZNIZSWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(CC(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Chloro-4-[[2-(oxan-4-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6663509.png)
![2-[2-Chloro-4-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6663514.png)
![2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B6663520.png)
![2-[4-[(1-Butanoylpiperidine-2-carbonyl)amino]-2-chlorophenoxy]acetic acid](/img/structure/B6663524.png)
![2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid](/img/structure/B6663531.png)
![2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid](/img/structure/B6663545.png)
![2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid](/img/structure/B6663554.png)
![2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid](/img/structure/B6663561.png)

![3-[[2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663576.png)
![3-[[2-(3-Methyl-2-oxobenzimidazol-1-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663586.png)
![3-[[4-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663600.png)
![3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663609.png)
![3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663611.png)
